molecular formula C20H18N2 B11997882 2-(1-Methyl-2-phenyl-vinyl)-2,3-dihydro-1H-perimidine

2-(1-Methyl-2-phenyl-vinyl)-2,3-dihydro-1H-perimidine

Cat. No.: B11997882
M. Wt: 286.4 g/mol
InChI Key: FPQYEELVLYFGBJ-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-2-phenyl-vinyl)-2,3-dihydro-1H-perimidine is an organic compound belonging to the class of perimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-2-phenyl-vinyl)-2,3-dihydro-1H-perimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-methyl-2-phenyl-vinyl ketone and 1,8-diaminonaphthalene.

    Condensation Reaction: The ketone undergoes a condensation reaction with 1,8-diaminonaphthalene in the presence of a suitable catalyst, such as acetic acid or sulfuric acid, under reflux conditions.

    Cyclization: The intermediate product formed undergoes cyclization to yield the final compound, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-2-phenyl-vinyl)-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(1-Methyl-2-phenyl-vinyl)-2,3-dihydro-1H-perimidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-2-phenyl-vinyl)-2,3-dihydro-1H-perimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-2-phenyl-vinyl)-2,3-dihydro-1H-quinazoline
  • 2-(1-Methyl-2-phenyl-vinyl)-2,3-dihydro-1H-benzimidazole
  • 2-(1-Methyl-2-phenyl-vinyl)-2,3-dihydro-1H-indole

Uniqueness

2-(1-Methyl-2-phenyl-vinyl)-2,3-dihydro-1H-perimidine is unique due to its specific structural features, such as the perimidine ring system and the presence of a phenyl-vinyl group. These features confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C20H18N2

Molecular Weight

286.4 g/mol

IUPAC Name

2-[(E)-1-phenylprop-1-en-2-yl]-2,3-dihydro-1H-perimidine

InChI

InChI=1S/C20H18N2/c1-14(13-15-7-3-2-4-8-15)20-21-17-11-5-9-16-10-6-12-18(22-20)19(16)17/h2-13,20-22H,1H3/b14-13+

InChI Key

FPQYEELVLYFGBJ-BUHFOSPRSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C2NC3=CC=CC4=C3C(=CC=C4)N2

Canonical SMILES

CC(=CC1=CC=CC=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.